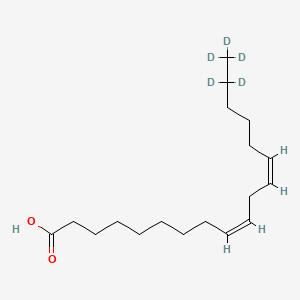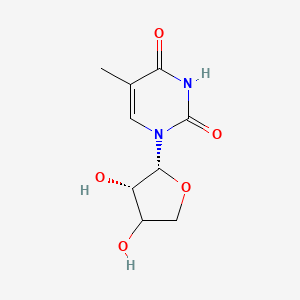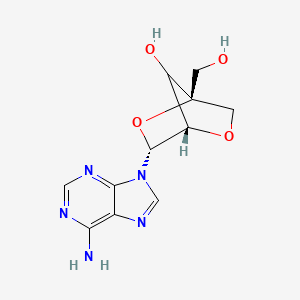
1,9-Dibromononane-D18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dibromononane-D18 is a deuterium-labeled version of 1,9-Dibromononane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes.
Preparation Methods
The synthesis of 1,9-Dibromononane-D18 involves the deuteration of 1,9-Dibromononane. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. Industrial production methods may involve large-scale deuteration processes to ensure high purity and yield of the deuterium-labeled compound .
Chemical Reactions Analysis
1,9-Dibromononane-D18 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction Reactions: The compound can be reduced to form nonane or other derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,9-Dibromononane-D18 is widely used in scientific research, including:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: The compound is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It aids in drug development by providing insights into the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Mechanism of Action
The mechanism of action of 1,9-Dibromononane-D18 involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, allowing for the tracking and quantification of the compound. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable information for drug development and other research applications .
Comparison with Similar Compounds
1,9-Dibromononane-D18 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,9-Dibromononane: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
1,8-Dibromooctane: A similar compound with one less carbon atom, used in various chemical reactions and research applications.
1,10-Dibromodecane: A similar compound with one more carbon atom, also used in chemical synthesis and research
Properties
Molecular Formula |
C9H18Br2 |
|---|---|
Molecular Weight |
304.16 g/mol |
IUPAC Name |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
Canonical SMILES |
C(CCCCBr)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





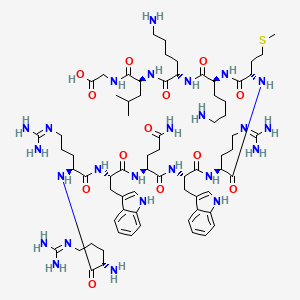


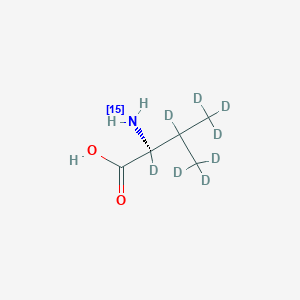

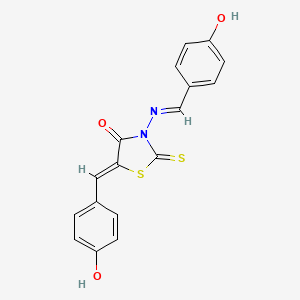
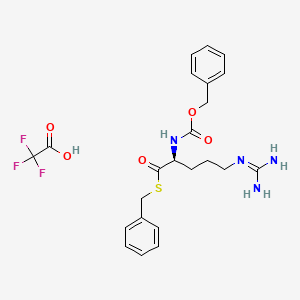
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
